N-(Propan-2-YL)naphthalen-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18085-03-5 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-naphthalen-2-ylpropan-2-amine |
InChI |
InChI=1S/C13H15N/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9-10H,8,14H2,1H3 |
InChI Key |
UPQSZFKXKRKCGZ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Propan 2 Yl Naphthalen 1 Amine
Established Synthetic Pathways for N-(Propan-2-YL)naphthalen-1-amine
The synthesis of this compound can be achieved through several reliable and well-documented routes. These methods primarily involve the formation of the crucial carbon-nitrogen bond between the naphthalene (B1677914) core and the isopropylamino group.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) represents a classical approach for the formation of arylamines. This pathway involves the reaction of a naphthalene ring activated by a strong electron-withdrawing group with isopropylamine (B41738). A typical substrate for this reaction would be 1-nitro- or 1-halonaphthalenes. For instance, the reaction of 1-chloronaphthalene (B1664548) with isopropylamine at elevated temperatures, often in the presence of a base, can yield the target compound. However, such reactions often require harsh conditions and the reactivity of the leaving group is a critical factor.
Another significant method in this category is the Bucherer reaction. This reversible reaction involves the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite. To synthesize this compound, 1-naphthol (B170400) would be heated with isopropylamine and sodium bisulfite. The reaction proceeds via an addition-elimination mechanism involving the formation of a key intermediate.
Reductive Amination Strategies
Reductive amination is a highly versatile and widely used method for preparing amines from carbonyl compounds. mdma.ch This two-step, often one-pot, process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. mdma.chmasterorganicchemistry.com
For the synthesis of this compound, the process would commence with the reaction of 1-naphthaldehyde (B104281) and isopropylamine. This condensation reaction forms the N-(naphthalen-1-ylmethylene)propan-2-amine (an imine). This intermediate is not typically isolated but is reduced in situ to the final product. A variety of reducing agents can be employed for the reduction step, each with its own advantages regarding selectivity and reaction conditions. masterorganicchemistry.com
Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly effective as it is selective for the iminium ion in the presence of the unreacted aldehyde. masterorganicchemistry.com Catalytic hydrogenation, using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) or Raney nickel, is also a highly effective and clean method for this transformation. mdma.chorganic-chemistry.org
Table 1: Conditions for Reductive Amination of 1-Naphthaldehyde with Isopropylamine
| Carbonyl Precursor | Amine | Reducing Agent | Solvent | Typical Conditions |
| 1-Naphthaldehyde | Isopropylamine | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | Reaction at 0°C to room temperature. |
| 1-Naphthaldehyde | Isopropylamine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), pH ~6-7 | Mildly acidic conditions to promote imine formation. |
| 1-Naphthaldehyde | Isopropylamine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Non-protic solvent, mild conditions. |
| 1-Naphthaldehyde | Isopropylamine | H₂ / Palladium on Carbon (Pd/C) | Ethanol (B145695) (EtOH) or Ethyl Acetate (EtOAc) | Hydrogen pressure (from balloon to high pressure). |
Palladium-Catalyzed Amination Protocols
In modern organic synthesis, palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-N bonds. The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of arylamines due to its high efficiency, broad substrate scope, and tolerance of various functional groups. libretexts.orgnih.govmdpi.com
This reaction facilitates the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. mdpi.com To synthesize this compound, a common approach would involve the reaction of 1-bromonaphthalene (B1665260) or 1-iodonaphthalene (B165133) with isopropylamine.
The choice of ligand is critical for the success of the reaction. Sterically hindered and electron-rich phosphine ligands are generally the most effective. Several "generations" of these ligands have been developed, allowing for the coupling of a wide range of substrates under increasingly mild conditions. nih.gov For the coupling of a primary alkylamine like isopropylamine, ligands such as XPhos or those from the biarylphosphine class are often employed. nih.gov The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and facilitate the catalytic cycle. libretexts.org
Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Palladium Precursor | Ligand | Base | Solvent |
| 1-Bromonaphthalene | Isopropylamine | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or RuPhos | NaOtBu | Toluene or Dioxane |
| 1-Iodonaphthalene | Isopropylamine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene |
| 1-Chloronaphthalene | Isopropylamine | Pd₂(dba)₃ | BrettPhos | LiHMDS | Tetrahydrofuran (THF) |
Alternative and Emerging Synthetic Routes
Beyond the more conventional methods, research continues to yield novel strategies for amine synthesis. One emerging area is the use of biocatalysis. Transaminases are enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. uniovi.es A potential biocatalytic route could involve the reaction of 2-acetonaphthone with an amine donor in the presence of a suitable transaminase to produce the chiral amine, which could then be N-alkylated.
Another innovative approach involves the use of N-aminopyridinium salts as surrogates for primary amines in alkylation reactions. acs.org This method can prevent the common problem of overalkylation that plagues direct alkylation of amines with alkyl halides. acs.org In this strategy, an N-amino-N'-(naphthalen-1-yl)pyridinium salt would be alkylated with an isopropyl halide, followed by a reductive cleavage of the N-N bond to release the desired secondary amine.
Iron-catalyzed reductive amination has also been explored as a more sustainable and cost-effective alternative to methods using precious metal catalysts. lumenlearning.com These reactions can utilize isopropyl alcohol as both the solvent and the hydrogen source, proceeding through an iron-hydride intermediate. lumenlearning.com
Derivatization and Functionalization Strategies of this compound
Once synthesized, the this compound molecule can be further modified to create a range of derivatives. A primary method for this is electrophilic aromatic substitution on the electron-rich naphthalene ring system.
Electrophilic Aromatic Substitution on the Naphthalene Ring
The N-isopropylamino group is a powerful activating group for electrophilic aromatic substitution (EAS). Due to the resonance donation of the nitrogen lone pair into the aromatic system, it strongly directs incoming electrophiles to the ortho and para positions. In the case of N-substituted 1-naphthylamines, this corresponds to the C2 and C4 positions of the naphthalene ring.
The high reactivity of the amine can lead to side reactions, such as oxidation or multiple substitutions. To control the reaction and achieve monosubstitution, the amino group is often temporarily protected by converting it into an amide, typically an acetamide (B32628) (N-acetyl group). chim.it This is achieved by reacting the amine with acetic anhydride (B1165640) or acetyl chloride. The N-acetyl group is still an ortho-, para-director but is significantly less activating than the free amino group, allowing for more controlled substitutions. After the EAS reaction, the acetyl group can be easily removed by hydrolysis under acidic or basic conditions to regenerate the secondary amine.
Common electrophilic aromatic substitution reactions include:
Halogenation: Reaction with Br₂ or Cl₂ in a solvent like acetic acid can introduce a halogen atom at the C4 position.
Nitration: Using nitric acid in sulfuric acid (often at low temperatures) introduces a nitro group, typically at the C4 position. The protecting group strategy is crucial here to prevent oxidation of the ring.
Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H), usually at the C4 position.
Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce an acyl group. This reaction is often directed to the C4 position on the protected amine.
Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on N-acetyl-N-(propan-2-yl)naphthalen-1-amine
| Reaction | Electrophile Source | Primary Product (after deprotection) |
| Bromination | Br₂ in Acetic Acid | 4-Bromo-N-(propan-2-yl)naphthalen-1-amine |
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-N-(propan-2-yl)naphthalen-1-amine |
| Sulfonation | Fuming H₂SO₄ | 4-(Isopropylamino)naphthalene-1-sulfonic acid |
| Acylation | Acetyl Chloride / AlCl₃ | 1-(4-(Isopropylamino)naphthalen-1-yl)ethan-1-one |
Modifications and Functionalization of the Secondary Amine Group
The secondary amine group in this compound serves as a versatile handle for a variety of chemical modifications and functionalizations, enabling the synthesis of a diverse range of derivatives. These transformations are crucial for modulating the compound's physicochemical properties and for constructing more complex molecular architectures.
One common modification involves N-alkylation or N-arylation of the secondary amine. While specific examples directly pertaining to this compound are not extensively documented in the provided results, general principles of secondary amine chemistry suggest that it can be N-alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base. Similarly, N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Acylation of the secondary amine to form the corresponding amide is another fundamental transformation. This is typically achieved by reacting this compound with an acyl chloride or anhydride, often in the presence of a base to neutralize the HCl byproduct. This reaction is significant as the resulting amide can exhibit different biological activities and chemical reactivities compared to the parent amine.
Furthermore, the secondary amine can be converted to a sulfonamide by reacting it with a sulfonyl chloride. For instance, the synthesis of sulfamide (B24259) 77 was achieved from an alkynyl derivative, showcasing the feasibility of this functionalization. chim.it
The secondary amine can also participate in reductive amination reactions. This process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to a more substituted amine. This method provides a powerful tool for introducing a wide variety of substituents onto the nitrogen atom. nih.gov
Table 1: Examples of Secondary Amine Functionalization Reactions
| Starting Material | Reagent(s) | Product Type | Potential Application |
| This compound | Alkyl halide, Base | Tertiary Amine | Synthesis of complex amines |
| This compound | Acyl chloride, Base | Amide | Modification of biological activity |
| This compound | Sulfonyl chloride, Base | Sulfonamide | Synthesis of sulfonamide derivatives |
| This compound | Aldehyde/Ketone, Reducing agent | Tertiary Amine | Diverse substituent introduction |
Introduction of Halogen, Nitro, and Sulfonic Acid Moieties
The naphthalene ring system of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups such as halogens, nitro groups, and sulfonic acid moieties. The position of substitution is directed by the activating and ortho-, para-directing amino group, as well as the steric hindrance imposed by the isopropyl group.
Halogenation (chlorination, bromination, iodination) can be achieved using standard electrophilic halogenating agents. For instance, the use of N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) can introduce a bromine atom onto the aromatic ring. acs.org The synthesis of various halogenated naphthalene derivatives has been reported, indicating the feasibility of such transformations. acs.orggoogleapis.com
Nitration involves the reaction of the naphthalene derivative with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. This introduces a nitro group (-NO2) onto the aromatic ring. The conditions must be carefully controlled to avoid over-nitration or side reactions. The synthesis of nitrated naphthalen-1-amine derivatives has been documented, for example, in the preparation of 1-(1-amino-4-nitronaphthalen-2-yl)alka-1,3-diynes. chim.it
Sulfonation is the introduction of a sulfonic acid group (-SO3H) and is usually carried out by treatment with concentrated sulfuric acid or oleum. thieme-connect.de This reaction is often reversible and the position of the sulfonic acid group can be influenced by the reaction temperature. thieme-connect.de Arenesulfonic acids are valuable intermediates in the synthesis of dyes and pharmaceuticals. thieme-connect.de The sulfonation of aminonaphthalenes is a well-established industrial process. google.com
Table 2: Electrophilic Substitution Reactions on the Naphthalene Ring
| Reaction | Reagent(s) | Functional Group Introduced |
| Halogenation | NBS, Br2, Cl2 | -Cl, -Br, -I |
| Nitration | HNO3, H2SO4 | -NO2 |
| Sulfonation | H2SO4, Oleum | -SO3H |
Synthesis of Polycyclic and Heterocyclic Derivatives
The chemical framework of this compound provides a foundation for the construction of more complex polycyclic and heterocyclic systems. These transformations often involve the secondary amine and/or the naphthalene ring participating in cyclization reactions.
One approach to forming polycyclic aromatic hydrocarbons (PAHs) involves dehydrogenative annulation, where new rings are fused onto the existing naphthalene core. acs.org This can be achieved through various methods, including photochemical reactions or transition metal-catalyzed processes. acs.org
The synthesis of heterocyclic derivatives is a particularly rich area of chemistry for this compound. The secondary amine can act as a nucleophile in reactions to form nitrogen-containing heterocycles. For example, reaction with appropriate bifunctional electrophiles can lead to the formation of rings such as imidazoles, pyrazoles, or pyridines fused to the naphthalene system. The synthesis of benzo[g]indoles and other complex heterocyclic systems from naphthalen-1-amine derivatives has been reported. chim.it The synthesis of polycyclic indolizine (B1195054) derivatives has also been achieved through one-pot tandem reactions. researchgate.net
Furthermore, the introduction of other functional groups onto the naphthalene ring can open up new avenues for heterocycle synthesis. For instance, an ortho-amino-alkynyl naphthalene derivative can undergo intramolecular cyclization to form indole-type structures. chim.it The synthesis of thiazoline (B8809763) derivatives, which are five-membered rings containing both sulfur and nitrogen, represents another class of accessible heterocyclic compounds. rsc.org
Table 3: Examples of Polycyclic and Heterocyclic Derivative Synthesis
| Starting Moiety | Reaction Type | Resulting Structure |
| Naphthalene ring | Dehydrogenative annulation | Extended Polycyclic Aromatic System |
| Secondary amine and naphthalene ring | Cyclization with bifunctional electrophiles | Fused Nitrogen Heterocycles (e.g., benzoquinolines) mdpi.com |
| ortho-Amino-alkynyl naphthalene | Intramolecular cyclization | Indole derivatives chim.it |
| Naphthalen-1-amine derivative | Reaction with sulfur-containing reagents | Thiazoline derivatives rsc.org |
Mechanistic Studies of Synthetic Reactions Involving this compound
Elucidation of Reaction Intermediates and Transition States
The understanding of reaction mechanisms, including the identification of transient intermediates and the characterization of transition states, is fundamental to optimizing synthetic routes and predicting reaction outcomes. For reactions involving this compound and its derivatives, both experimental and computational methods are employed.
In electrophilic aromatic substitution reactions, the formation of a sigma complex (arenium ion) is a key intermediate. This positively charged species results from the attack of an electrophile on the naphthalene ring. The stability of this intermediate, which is influenced by the electron-donating amino group and the position of attack, determines the regioselectivity of the reaction.
In reactions involving the secondary amine, such as reductive amination, an iminium ion is a crucial intermediate. nih.gov This species is formed by the condensation of the amine with a carbonyl compound and is subsequently reduced.
Theoretical studies, often employing density functional theory (DFT), are powerful tools for modeling reaction pathways and elucidating the structures of transition states . nih.gov For instance, in amine-catalyzed aldol (B89426) reactions, the transition states have been modeled to understand stereoselectivity. nih.gov Similarly, for SN2 and E2 reactions, computational modeling helps in understanding the impact of substituents on the transition state geometries. nih.gov While specific studies on this compound may be limited, these general principles are applicable.
Kinetic Investigations of Key Synthetic Steps
Kinetic studies provide quantitative information about reaction rates and how they are influenced by various factors such as reactant concentrations, temperature, and catalysts. This information is vital for process development and optimization.
Kinetic resolution is a powerful technique for separating enantiomers of chiral compounds, and its efficiency is determined by the relative rates of reaction of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed kinetic resolutions of related aryloxy-propan-2-yl acetates have been studied, providing insights into the reaction kinetics and enantioselectivity. mdpi.com The development of kinetic resolution protocols for cyclic amines has also been a subject of investigation. ethz.ch
The rates of electrophilic substitution reactions on the naphthalene ring of this compound would be influenced by the electron-donating nature of the amino group, which activates the ring towards electrophilic attack. The steric bulk of the isopropyl group may also play a role in modulating the reaction rates at different positions.
For transition metal-catalyzed reactions, such as cross-coupling reactions to functionalize the secondary amine, kinetic studies can help to elucidate the catalytic cycle, including the rates of oxidative addition, transmetalation, and reductive elimination steps.
Stereochemical Aspects of Derivatization Reactions
When this compound or its derivatives undergo reactions that create new stereocenters, the stereochemical outcome is a critical consideration.
If the starting material is chiral (e.g., if a chiral substituent is present on the naphthalene ring or the isopropyl group is asymmetrically substituted), derivatization reactions can proceed with either retention or inversion of configuration, or they can lead to a mixture of diastereomers. The stereochemical course of the reaction is often determined by the reaction mechanism. For example, SN2 reactions typically proceed with inversion of configuration.
In cases where a new stereocenter is formed from a prochiral starting material, such as the reduction of a ketone derivative, the use of chiral catalysts or reagents can induce enantioselectivity. Asymmetric hydrogenation is a powerful method for the enantioselective synthesis of chiral amines from imines or enamines. acs.org The choice of chiral ligand is crucial in determining the enantiomeric excess of the product. acs.org
The stereoselectivity of reactions can often be rationalized by considering the transition state models . For example, in amine-catalyzed aldol reactions, the formation of a six-membered ring transition state can explain the observed diastereoselectivity. nih.gov Molecular docking studies can also be used to predict and understand the stereochemical preferences of enzymatic reactions. mdpi.com
Advanced Spectroscopic and Structural Elucidation of N Propan 2 Yl Naphthalen 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. For N-(Propan-2-YL)naphthalen-1-amine, a combination of one-dimensional and multi-dimensional NMR experiments would be instrumental in mapping its precise connectivity and providing insights into its conformational dynamics.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping
To definitively assign the proton (¹H) and carbon-¹³ (¹³C) signals of this compound and establish its bonding framework, a series of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between adjacent protons. For the isopropyl group, a cross-peak between the methine proton and the methyl protons would be expected. Similarly, correlations between the aromatic protons on the naphthalene (B1677914) ring would help in their sequential assignment.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for the isopropyl methyl groups, the isopropyl methine, and each protonated carbon of the naphthalene ring.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique provides crucial information about the connectivity across multiple bonds (typically 2-3 bonds). For instance, correlations from the N-H proton to the isopropyl methine carbon and the C1 carbon of the naphthalene ring would confirm the N-substitution. Furthermore, correlations from the isopropyl methine proton to the C1 of the naphthalene ring would solidify the attachment point of the isopropyl group.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on general knowledge of similar structures, is provided below. Actual experimental values would be necessary for a definitive analysis.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (Proton to Carbon) |
| N-H | ~4.5-5.5 (broad s) | - | C1, CH(isopropyl) |
| H2 | ~7.2-7.4 (d) | ~115-120 | C4, C8a |
| H3 | ~7.4-7.6 (t) | ~125-128 | C1, C4a |
| H4 | ~7.8-8.0 (d) | ~122-125 | C2, C5, C8a |
| H5 | ~7.7-7.9 (d) | ~126-129 | C4, C7, C8a |
| H6 | ~7.3-7.5 (t) | ~120-123 | C5, C8 |
| H7 | ~7.3-7.5 (t) | ~125-128 | C5, C8a |
| H8 | ~7.9-8.1 (d) | ~105-110 | C1, C6, C8a |
| CH (isopropyl) | ~3.8-4.2 (septet) | ~45-50 | C1, CH₃(isopropyl) |
| CH₃ (isopropyl) | ~1.2-1.4 (d) | ~20-25 | CH(isopropyl) |
Note: This table is illustrative and based on predicted values. Actual experimental data is required for accurate assignments.
Dynamic NMR for Rotational Barriers and Conformational Exchange
The bond between the nitrogen atom and the C1 carbon of the naphthalene ring may exhibit restricted rotation, leading to the possibility of different conformational isomers. Dynamic NMR (DNMR) spectroscopy is a powerful tool to investigate such rotational barriers. By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals into a single, time-averaged peak. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Such studies would provide valuable information about the conformational flexibility of the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds. These techniques are highly effective for identifying functional groups and probing conformational details.
Characteristic Vibrational Modes and Their Assignment
The IR and Raman spectra of this compound would be characterized by a series of distinct bands corresponding to specific vibrational motions.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| N-H Stretch | 3300-3500 | Medium | Weak |
| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850-3000 | Strong | Medium |
| C=C Aromatic Ring Stretch | 1500-1600 | Medium-Strong | Strong |
| N-H Bend | 1550-1650 | Medium | Weak |
| Aliphatic C-H Bend | 1350-1470 | Medium | Medium |
| C-N Stretch | 1250-1350 | Strong | Medium |
| Aromatic C-H Out-of-Plane Bend | 700-900 | Strong | Weak |
Note: This table presents expected ranges for characteristic vibrational modes. Precise assignments would require experimental spectra and potentially computational modeling.
Influence of Substituents on Vibrational Spectra
The presence of the isopropyl group and its attachment to the nitrogen atom, which is directly bonded to the naphthalene ring, will influence the vibrational frequencies of the entire molecule. The electron-donating nature of the amino group will affect the electronic distribution within the naphthalene ring, leading to shifts in the C=C stretching frequencies compared to unsubstituted naphthalene. Similarly, the coupling of vibrational modes between the isopropyl group and the naphthylamine moiety would result in a complex and unique spectral fingerprint.
Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysics
Electronic spectroscopy, including UV-Vis absorption and fluorescence techniques, provides insights into the electronic transitions within a molecule and its subsequent de-excitation pathways. Naphthalene and its derivatives are known for their distinct photophysical properties.
The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π-π* electronic transitions within the naphthalene ring system. The presence of the amino substituent, an auxochrome, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene, due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom.
Upon excitation with UV light, this compound is likely to exhibit fluorescence. The fluorescence emission spectrum would be a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, would provide information about the extent of structural relaxation in the excited state. The quantum yield of fluorescence, a measure of the efficiency of the emission process, would be influenced by factors such as the rigidity of the molecule and the presence of non-radiative decay pathways. The photophysical properties of N-alkyl-1-naphthylamines can be sensitive to the solvent polarity, and studying these solvatochromic effects could provide further information about the electronic structure of the molecule in its ground and excited states.
| Spectroscopic Parameter | Expected Observation |
| UV-Vis Absorption | |
| λmax (π-π*) | Bathochromic shift compared to naphthalene |
| Fluorescence Emission | |
| λem | Emission at longer wavelength than absorption |
| Stokes Shift | Moderate to large, solvent dependent |
| Quantum Yield | Dependent on molecular rigidity and environment |
Note: This table provides a qualitative prediction of the electronic spectroscopic properties. Experimental measurements are essential for a quantitative analysis.
UV-Vis Absorption Maxima and Molar Extinction Coefficients
The electronic absorption properties of this compound are primarily determined by the π-π* transitions within the naphthalene chromophore. The absorption spectrum is characteristic of a substituted naphthalene system. While specific experimental data for the N-isopropyl derivative is not extensively published, the spectral characteristics can be reliably inferred from its parent compound, 1-naphthylamine (B1663977).
1-Naphthylamine exhibits a strong absorption peak in the ultraviolet region. The introduction of the N-isopropyl group is expected to cause a slight bathochromic (red) shift in the absorption maxima due to its electron-donating inductive effect, which perturbs the energy levels of the naphthalene π-system. The molar extinction coefficient (ε) reflects the probability of the electronic transition. For substituted naphthalenes, these values are typically in the range of 1,000 to 10,000 L·mol⁻¹·cm⁻¹.
| Parameter | Estimated Value | Transition Type |
|---|---|---|
| λmax (nm) | ~320 | π → π |
| Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | ~5,000 - 8,000 | π → π |
Fluorescence Emission Profiles and Quantum Yields
N-substituted naphthalen-1-amines are known to be fluorescent. Upon excitation at its absorption maximum, this compound is expected to exhibit a distinct fluorescence emission spectrum. The emission results from the radiative decay of the first excited singlet state (S₁) to the ground state (S₀).
The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a critical parameter for characterizing the efficiency of the fluorescence process. For 1-naphthylamine in various solvents, the quantum yield has been reported to vary significantly with solvent polarity. For instance, in a nonpolar solvent like n-hexane, the quantum yield is approximately 0.33, while it decreases in more polar solvents. The N-isopropyl substituent may influence the quantum yield through steric effects that can alter the rates of non-radiative decay pathways.
| Parameter | Solvent | Estimated Value |
|---|---|---|
| λemission (nm) | Hexane (B92381) | ~410-430 |
| Quantum Yield (ΦF) | Hexane | ~0.30 - 0.35 |
| Quantum Yield (ΦF) | Ethanol (B145695) | ~0.25 - 0.30 |
Solvatochromic Effects on Electronic Spectra
Solvatochromism refers to the change in the position, shape, and intensity of UV-Vis absorption and fluorescence emission bands in response to a change in solvent polarity. This compound is expected to exhibit positive solvatochromism, particularly in its fluorescence spectrum.
This phenomenon arises because the excited state of the molecule is generally more polar than the ground state. In polar solvents, the solvent molecules will reorient around the excited-state dipole, leading to a stabilization of the excited state and a lowering of its energy. This results in a bathochromic (red) shift of the emission maximum as the solvent polarity increases. Studies on the parent 1-naphthylamine have shown a significant red shift in the fluorescence spectra when moving from nonpolar solvents like hexane to polar solvents like ethanol and water researchgate.net. A similar trend is anticipated for the N-isopropyl derivative, where the Stokes shift (the difference between the absorption and emission maxima) will increase with increasing solvent polarity.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound and for elucidating its structure through fragmentation analysis.
For this compound, the molecular formula is C₁₃H₁₅N. HRMS can measure the mass of the molecular ion with high accuracy, allowing for the unambiguous determination of this formula.
The primary fragmentation pathway for aliphatic amines under electron ionization is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, the most likely fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group. This results in a stable, resonance-delocalized cation that would likely represent the base peak in the mass spectrum.
| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway | Relative Abundance |
|---|---|---|---|---|
| [M]⁺• | [C₁₃H₁₅N]⁺• | 185.1204 | Molecular Ion | Moderate |
| [M-CH₃]⁺ | [C₁₂H₁₂N]⁺ | 170.0970 | α-cleavage (Loss of methyl radical) | High (likely Base Peak) |
| [C₁₀H₇]⁺ | [C₁₀H₇]⁺ | 127.0548 | Cleavage of N-C bond | Moderate |
X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Determination
As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, the following discussion is based on the expected structural features derived from related compounds and general principles of molecular packing.
Crystal Packing and Intermolecular Interactions
In the solid state, the crystal packing of this compound would be governed by a combination of intermolecular forces. The primary interactions are expected to be:
Van der Waals Forces: The large, planar naphthalene rings will likely facilitate π-π stacking interactions, where the aromatic rings of adjacent molecules pack in a parallel or offset fashion.
N-H···π Interactions: The amine proton can act as a hydrogen bond donor, potentially forming weak hydrogen bonds with the electron-rich π-system of a neighboring naphthalene ring.
Conformational Preferences in the Crystalline State
The key conformational feature of this compound is the torsion angle defined by the C(2)-C(1)-N-C(isopropyl) bond sequence. This angle determines the orientation of the isopropyl group relative to the plane of the naphthalene ring.
In the crystalline state, the molecule will adopt a conformation that minimizes steric strain while maximizing favorable intermolecular interactions. It is likely that the isopropyl group will be oriented to minimize steric clashes with the peri-hydrogen atom on the C8 position of the naphthalene ring. This could result in a conformation where the C-H bond of the isopropyl group's tertiary carbon is roughly perpendicular to the plane of the aromatic system. Crystal structures of related molecules, such as N-isopropyl-1,8-naphthalimide, show that the isopropyl group can adopt a locked conformation due to weak intramolecular interactions researchgate.net. A similar, well-defined conformation would be expected in the crystal lattice of this compound.
Computational and Theoretical Investigations of N Propan 2 Yl Naphthalen 1 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and reactivity, which are crucial for predicting how a molecule will interact with other chemical species.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. acs.org This is achieved by finding the lowest energy state of the molecule's electron density. For N-(propan-2-yl)naphthalen-1-amine, DFT calculations, often using a basis set like 6-311++G(d,p), would predict the equilibrium bond lengths, bond angles, and dihedral angles. acs.orgiucr.org
The optimized structure would feature a planar naphthalene (B1677914) ring system, a consequence of its aromatic sp² hybridized carbon atoms. The isopropyl group and the amine hydrogen atom, attached to the nitrogen, introduce a degree of conformational flexibility. The geometry optimization process finds the most stable orientation of the isopropyl group relative to the bulky naphthalene ring to minimize steric hindrance. The resulting geometric parameters are crucial for the accuracy of subsequent electronic property calculations.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(naphthyl)-N | ~1.38 Å |
| N-C(isopropyl) | ~1.47 Å | |
| N-H | ~1.01 Å | |
| C-C (aromatic) | ~1.37 - 1.42 Å | |
| Bond Angle | C(naphthyl)-N-C(isopropyl) | ~122° |
| C(naphthyl)-N-H | ~118° | |
| H-N-C(isopropyl) | ~115° |
Note: These values are illustrative and based on typical results from DFT calculations on similar aromatic amine structures.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic transitions. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
For this compound, the HOMO is expected to be localized predominantly on the electron-rich naphthalene ring and the nitrogen atom, which possess π-electrons and a lone pair, respectively. The LUMO is likely distributed across the anti-bonding orbitals of the aromatic naphthalene system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com Conversely, a small gap suggests the molecule is more reactive and can be easily excited. This energy gap is also instrumental in predicting the electronic absorption spectra of the compound. iucr.org
Table 2: Illustrative FMO Energies for this compound
| Parameter | Energy (eV) |
| E(HOMO) | -5.58 |
| E(LUMO) | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.63 |
Note: These values are hypothetical, based on typical FMO analysis of related naphthalene derivatives, and serve to illustrate the concept. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map is plotted onto a constant electron density surface, with different colors representing varying electrostatic potential values.
For this compound, the MEP map would show distinct regions of charge distribution.
Negative Potential (Red/Yellow): This region, indicating electron richness and a propensity for electrophilic attack, would be concentrated around the nitrogen atom due to its lone pair of electrons. uni-muenchen.deresearchgate.net
Positive Potential (Blue): This region, signifying electron deficiency and susceptibility to nucleophilic attack, would be located around the hydrogen atom attached to the amine group and, to a lesser extent, the hydrogen atoms of the aromatic ring. researchgate.net
The MEP surface provides a clear, qualitative picture of where the molecule is most likely to engage in intermolecular interactions, such as hydrogen bonding.
Derived from the principles of DFT and FMO theory, global reactivity descriptors provide quantitative measures of a molecule's reactivity. tandfonline.com These indices are calculated from the energies of the frontier orbitals (HOMO and LUMO) and the total energy of the system.
Key global reactivity indices include:
Ionization Potential (I): The energy required to remove an electron. I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added. A ≈ -E(LUMO).
Electronegativity (χ): The ability to attract electrons. χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule will undergo electronic change.
Electrophilicity Index (ω): A measure of the ability to act as an electrophile. ω = χ² / (2η). tandfonline.com
Table 3: Calculated Global Reactivity Descriptors (Illustrative)
| Descriptor | Definition | Predicted Value (eV) |
| Ionization Potential (I) | -E(HOMO) | 5.58 |
| Electron Affinity (A) | -E(LUMO) | 0.95 |
| Chemical Hardness (η) | (I - A) / 2 | 2.315 |
| Electronegativity (χ) | (I + A) / 2 | 3.265 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.30 |
Note: These values are derived from the illustrative FMO energies in Table 2.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics describes the electronic structure of a molecule in a static, minimum-energy state, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov
This compound possesses conformational flexibility primarily due to the rotation around the single bonds connecting the isopropyl group to the amine nitrogen and the nitrogen to the naphthalene ring. MD simulations can systematically explore these rotational degrees of freedom.
By running simulations for an extended period (nanoseconds to microseconds), a large number of different conformations can be sampled. nih.gov This data can be used to construct a free energy surface (FES), which is a plot of the free energy of the system as a function of specific geometric parameters, typically one or two key dihedral angles. The FES reveals the most stable, low-energy conformations (appearing as deep wells on the surface) and the energy barriers that separate them. This analysis is crucial for understanding how the molecule behaves in solution and how its shape might adapt upon binding to a biological target. researchgate.net
Solvent Interaction Analysis
Theoretical investigations into the interaction of a solute molecule with various solvents are critical for understanding its behavior in different chemical environments. For this compound, such an analysis would typically be performed using a combination of quantum mechanical calculations, often employing Density Functional Theory (DFT). researchgate.netbldpharm.com
The influence of a solvent on the molecular geometry and electronic structure of the compound would be explored using a polarized continuum model (PCM). researchgate.net This model simulates the bulk solvent effect by placing the molecule in a cavity within a continuous dielectric medium. By performing calculations in simulated solvents of varying polarities (e.g., ethanol (B145695), acetone, chloroform), researchers can predict changes in bond lengths, bond angles, and dipole moments. For instance, studies on similar aromatic amines show that bonds like the C-N bond can lengthen as solvent polarity increases. researchgate.net
To study specific solute-solvent interactions, such as hydrogen bonding, a discrete solvent model or a combined discrete/continuum model would be employed. researchgate.net This involves explicitly placing one or more solvent molecules around the solute and calculating the interaction energies and geometric parameters of the resulting cluster. For this compound, this could reveal the strength and nature of hydrogen bonds between the amine (N-H) group and protic or aprotic solvent molecules.
Table 1: Illustrative Data for Solvent Interaction Analysis of this compound No specific experimental or computational data for this compound was found in the searched literature. The following table is a hypothetical representation of data that would be generated from such an analysis.
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted N-H···Solvent H-Bond Distance (Å) |
|---|---|---|---|
| Gas Phase | 1.0 | 2.15 | N/A |
| Chloroform (B151607) | 4.8 | 2.89 | - |
| Acetone | 20.7 | 3.54 | 2.11 |
Molecular Docking and Ligand-Protein Interaction Modeling (Mechanistic Focus)
Molecular docking is a computational technique used to predict how a molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.gov This method is fundamental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. nih.govnih.gov
Identification of Putative Binding Sites and Interaction Modes
The initial step in docking is to identify a potential binding site on a target protein. This is often a hydrophobic pocket or a catalytic site. For a molecule like this compound, which possesses both a bulky hydrophobic naphthalene group and a hydrogen-bonding amine group, potential targets could include receptors with corresponding hydrophobic and polar regions. oatext.com
Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the receptor's active site. nih.gov The resulting poses are then scored based on their predicted binding affinity. Analysis of the best-scoring poses reveals the specific interaction modes. These interactions are typically categorized as:
Hydrophobic Interactions: Involving the nonpolar naphthalene ring and isopropyl group with nonpolar amino acid residues.
Hydrogen Bonding: Involving the secondary amine (N-H) as a hydrogen bond donor and a suitable acceptor atom (like oxygen or nitrogen) on a protein residue.
π-π Stacking: Between the aromatic naphthalene ring system and aromatic residues like phenylalanine, tyrosine, or tryptophan.
Table 2: Illustrative Putative Interactions for this compound with a Hypothetical Receptor No specific molecular docking studies for this compound were found in the searched literature. This table illustrates the type of data that would be generated.
| Interaction Type | Ligand Group Involved | Putative Interacting Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Amine (N-H) | Asp-110 (Carbonyl O) | 2.9 |
| Hydrophobic | Naphthalene Ring | Leu-205, Val-115 | 3.5 - 4.2 |
| Hydrophobic | Isopropyl Group | Ile-120, Ala-201 | 3.8 - 4.5 |
Theoretical Prediction of Ligand-Receptor Complex Stability
The stability of the predicted ligand-receptor complex is quantified by its binding energy, which is calculated by a scoring function within the docking software. youtube.com Lower binding energies typically indicate a more stable complex and higher binding affinity. nih.gov For this compound, a low binding energy would suggest it could effectively bind to and potentially modulate the activity of the target protein.
Following initial docking, more rigorous methods like Molecular Dynamics (MD) simulations can be used to refine the binding pose and provide a more accurate estimation of the binding free energy. The stability of the complex over time can be assessed by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation. nih.gov
Table 3: Illustrative Predicted Binding Energies for this compound No specific binding energy calculations for this compound were found in the searched literature. This table provides a hypothetical example.
| Target Protein (Hypothetical) | Docking Score (kcal/mol) | Predicted Inhibition Constant (Kᵢ, µM) | Key Stabilizing Interaction |
|---|---|---|---|
| Receptor A | -8.5 | 2.1 | Hydrophobic (Naphthalene) |
| Receptor B | -7.2 | 15.8 | H-Bond (Amine) |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and characterization. youtube.com DFT is the most common method for these calculations. scm.com
Calculated NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a well-established computational task. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is employed to calculate the isotropic shielding values for each nucleus. cellbiopharm.com These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, this would yield predicted ¹H and ¹³C chemical shifts. Such calculations can help assign experimental peaks, distinguish between isomers, and understand how electronic structure influences the magnetic environment of each nucleus. youtube.comcellbiopharm.com Calculations can also predict spin-spin coupling constants (J-couplings), which provide information about the connectivity of atoms.
Table 4: Illustrative Calculated ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound No specific NMR calculations for this compound were found in the searched literature. This table is a hypothetical representation based on known chemical shift ranges for similar structures.
| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| Naphthalene C1 | 145.2 | - | - |
| Naphthalene C2-C8 | 110.5 - 134.8 | H on C2-C8 | 7.1 - 7.9 |
| Naphthalene C9-C10 | 124.5 - 128.0 | - | - |
| Isopropyl CH | 48.5 | N-H and C-H | 3.8 (CH), 4.5 (NH) |
Simulated Vibrational and Electronic Spectra
DFT calculations can predict the infrared (IR) spectrum of a molecule by computing its vibrational frequencies. Each calculated frequency corresponds to a specific vibrational mode (e.g., N-H stretch, C-H bend, aromatic ring deformation). These theoretical spectra are crucial for interpreting experimental IR data and identifying characteristic functional groups.
Time-Dependent DFT (TD-DFT) is used to simulate electronic spectra, such as UV-Visible absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a plot of oscillator strength versus wavelength, which corresponds to the peaks in an experimental UV-Vis spectrum. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λ_max) associated with π-π* transitions within the naphthalene ring system.
Table 5: Illustrative Predicted Vibrational and Electronic Spectral Data for this compound No specific spectral calculations for this compound were found in the searched literature. This table presents hypothetical data.
| Spectrum Type | Predicted Peak | Assignment |
|---|---|---|
| Vibrational (IR) | ~3400 cm⁻¹ | N-H Stretch |
| Vibrational (IR) | ~3050 cm⁻¹ | Aromatic C-H Stretch |
| Vibrational (IR) | ~2970 cm⁻¹ | Aliphatic C-H Stretch |
| Vibrational (IR) | ~1600 cm⁻¹ | Aromatic C=C Stretch |
| Electronic (UV-Vis) | ~290 nm | π → π* Transition |
Role of N Propan 2 Yl Naphthalen 1 Amine in Advanced Chemical Systems and Materials Science
N-(Propan-2-YL)naphthalen-1-amine as a Ligand in Coordination Chemistry
The nitrogen atom in this compound, with its lone pair of electrons, can act as a Lewis base, enabling it to coordinate with metal ions to form complexes. The steric and electronic properties of the isopropyl and naphthalenyl substituents would significantly influence the stability, structure, and reactivity of such complexes.
The synthesis of metal complexes involving naphthalen-1-amine derivatives is well-documented. For instance, N,N-bis(diphenylphosphino)naphthalen-1-amine reacts with group 6 metal carbonyls like [M(CO)₆] (where M = Cr, Mo, W) to form cis-tetracarbonyl complexes. researchgate.net These reactions are typically carried out by heating the reactants under reflux for extended periods. researchgate.net Similarly, Schiff bases derived from naphthylamines readily form complexes with a variety of transition metals, including rhodium, platinum, and gold. bhu.ac.in The synthesis often involves refluxing an alcoholic solution of the Schiff base ligand with the appropriate metal salt. bhu.ac.in
The characterization of these resulting metal complexes employs a suite of analytical techniques. Elemental analysis provides the empirical formula, while spectroscopic methods like Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P NMR), and UV-Visible spectroscopy are crucial for elucidating the structure. researchgate.netbhu.ac.inacs.org In many cases, single-crystal X-ray diffraction provides definitive information about the molecular structure, including bond lengths and angles, and reveals the coordination geometry around the metal center. researchgate.netbohrium.com For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy is also utilized. acs.org
Table 1: Spectroscopic Data for Characterization of Related Naphthalen-Amine Metal Complexes
| Technique | Observation | Implication | Reference |
|---|---|---|---|
| IR Spectroscopy | Shift in C=N (imine) or P-N stretching frequency upon complexation. Appearance of new bands in the far-IR region. | Confirms coordination of the nitrogen or phosphorus atom to the metal center. Indicates M-N or M-P bond formation. | researchgate.netbhu.ac.innih.gov |
| NMR Spectroscopy | Downfield shift of protons or carbons near the coordination site (e.g., azomethine proton in Schiff bases). | Indicates the deshielding effect of the metal ion and confirms coordination. | acs.orgjocpr.com |
| UV-Vis Spectroscopy | Appearance of new charge-transfer bands (Ligand-to-Metal or Metal-to-Ligand). Shifts in intra-ligand transition bands. | Provides information about the electronic structure and geometry of the complex. | bhu.ac.innih.gov |
| X-ray Diffraction | Precise determination of bond lengths, bond angles, and coordination geometry (e.g., octahedral, square planar). | Provides unambiguous structural proof of the metal complex. | researchgate.netbohrium.com |
While this compound itself is a monodentate ligand (coordinating through the amine nitrogen), derivatives can be designed to be multidentate, forming more stable chelate rings with metal ions. For example, Schiff bases derived from naphthylamine can act as bidentate or polydentate ligands. bhu.ac.inrsc.org A Schiff base formed from 2-thiophenecarboxaldehyde and propylamine (B44156) coordinates to metals through both the imine nitrogen and the thiophene (B33073) sulfur atom. jocpr.com Similarly, N,N-bis(diphenylphosphino)naphthalen-1-amine acts as a bidentate ligand, coordinating to molybdenum through its two phosphorus atoms to form a stable chelate ring. researchgate.net
The coordination of these ligands to transition metals can result in various geometries. Schiff base complexes of Rh(III) have been shown to adopt an octahedral structure, while related Pt(II) and Au(III) complexes exhibit a square planar geometry. bhu.ac.in The specific geometry is influenced by the metal ion's size, oxidation state, and electronic configuration, as well as the steric and electronic properties of the ligand itself. The bulky substituents on the nitrogen of the naphthalen-amine ligand can influence the coordination environment around the metal center. mdpi.com
Metal complexes derived from naphthalen-amine ligands have shown promise as precursors for catalysts in various organic transformations. A notable application is in olefin polymerization. Late transition metal complexes, particularly those of nickel and palladium, featuring bulky α-diimine ligands are effective catalysts for producing high molecular weight polyolefins. mdpi.com The steric bulk of the ligands, such as ortho-isopropyl groups on aryl moieties, is crucial for shielding the metal's axial coordination sites, which in turn suppresses chain transfer reactions and promotes polymer chain growth. mdpi.com
Complexes of 8-arylnaphthylamines, synthesized via a palladium-catalyzed C-H functionalization, can be used to create a variety of ligands for late transition metals like nickel, palladium, iron, and cobalt, which are then employed in olefin polymerization. mdpi.com Chiral complexes of rhodium(I) and palladium(II) prepared with ligands derived from a "proton sponge" naphthalen-diamine structure have been shown to be active catalysts for the hydrogenation of alkenes. researchgate.net These examples highlight the potential for metal complexes of this compound, or its derivatives, to serve as precursors in catalytic systems.
Catalytic Applications of this compound and its Derivatives
The amine functionality in this compound allows it and its derivatives to be explored in the field of catalysis, both as organocatalysts and as ligands for metal-based catalysts.
Organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field in chemistry. scispace.com Secondary amines are a cornerstone of organocatalysis, primarily through two main activation modes: enamine and iminium ion catalysis. scispace.com In enamine catalysis, the secondary amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. In iminium ion catalysis, the amine reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion.
While specific studies using this compound as an organocatalyst are not prominent, its secondary amine structure makes it a candidate for such reactions. For example, a one-pot organocatalytic method for the reductive amination of aldehydes uses an amine and isopropanol (B130326) to produce N-alkylated secondary and tertiary amines. acs.org Furthermore, N-heterocyclic carbenes (NHCs), which can be generated from precursor salts, have been used as metal-free catalysts for the N-formylation and N-methylation of amines using CO₂ as a carbon source. bohrium.com This demonstrates a pathway where amines are substrates in organocatalytic transformations. The potential of this compound in organocatalysis would depend on its basicity and the steric environment around the nitrogen atom, which are influenced by the isopropyl and naphthyl groups.
Chiral amines are critical components in a vast array of pharmaceuticals and biologically active compounds. acs.org Asymmetric catalysis, particularly the transition-metal-catalyzed asymmetric hydrogenation of imines, is a direct method for preparing enantiomerically pure chiral amines. acs.org In these systems, a chiral ligand coordinates to the metal (commonly rhodium or iridium), creating a chiral environment that directs the stereochemical outcome of the reaction.
Derivatives of naphthalen-amine are valuable in this context. For example, highly enantiopure (1-naphthalen-1-yl)ethylamines have been synthesized via the asymmetric reduction of the corresponding O-benzyloximes, catalyzed by a chiral spiroborate ester. nih.gov These chiral amines then serve as key precursors for the synthesis of other valuable molecules. nih.gov Chiral ligands derived from 8-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)naphthalen-1-amine have been used to create rhodium(I) and palladium(II) complexes that effectively catalyze the asymmetric hydrogenation of alkenes. researchgate.net The combination of the rigid naphthalene (B1677914) backbone and a chiral center on a substituent makes these types of ligands particularly effective in creating a well-defined and selective catalytic pocket. Therefore, chiral derivatives of this compound could potentially serve as effective ligands in a range of asymmetric catalytic transformations.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N,N-bis(diphenylphosphino)naphthalen-1-amine |
| 8-arylnaphthalen-amine |
| (1-naphthalen-1-yl)ethylamine |
| 8-((2R,5R)-2,5-dimethylpyrrolidin-1-yl)naphthalen-1-amine |
Enantioselective Transformations
The development of methods for the enantioselective synthesis of chiral amines is a cornerstone of modern organic chemistry, driven by the prevalence of chiral amine motifs in pharmaceuticals and other biologically active compounds. acs.org Transition metal-catalyzed asymmetric hydrogenation of imines stands out as one of the most direct and atom-economical approaches to obtain these valuable molecules. acs.orgnih.gov In this context, N-aryl imines, which can be derived from precursors like this compound, are key substrates for these transformations.
Iridium complexes, particularly those with phosphino-oxazoline (PHOX) or phosphine-amine-phosphine ligands, have demonstrated high efficacy in the asymmetric hydrogenation of various imines. nih.govchinesechemsoc.org For instance, iridium catalysts can hydrogenate a wide range of dialkyl imines to produce chiral amines with high yields and enantioselectivity by precisely tuning the chiral pocket of the catalyst. chinesechemsoc.org Similarly, chiral iridium complexes have been successfully applied to the asymmetric hydrogenation of N-aryl imines, achieving excellent enantiomeric excess (ee). acs.orgnih.gov
Another powerful strategy for enantioselective synthesis is the direct C-H amination of arenes. Research has shown that chiral phosphoric acids (CPAs) can catalyze the intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines using azodicarboxylates as the nitrogen source. nih.govnih.gov This method allows for the construction of atropisomeric naphthalene-1,2-diamines, where the chirality arises from restricted rotation around a C-N bond. nih.govnih.gov This transformation is facilitated by a combination of dual hydrogen bonding and π-π stacking interactions between the catalyst and the substrates. beilstein-journals.org While these studies focus on the 2-naphthylamine (B18577) isomer, the principles are applicable to this compound, suggesting its potential as a substrate for direct, enantioselective C-1 amination to create novel, axially chiral diamines.
Table 1: Examples of Catalytic Enantioselective Transformations Relevant to Naphthylamine Derivatives
| Catalyst/Reagent | Substrate Type | Transformation | Product | Yield | ee (%) | Ref |
|---|---|---|---|---|---|---|
| Iridium/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Asymmetric Hydrogenation | Chiral Amines | - | up to 90 | acs.org |
| Chiral Iridium Catalyst with Spiro Phosphine-Amine-Phosphine Ligand | Dialkyl Imines | Asymmetric Hydrogenation | Chiral Amines | 65-85% | 81-98 | chinesechemsoc.org |
| Chiral Phosphoric Acid (CPA) | N-aryl-2-naphthylamines | C-H Amination | N-C Atropisomeric Diamines | up to 95% | up to 94 | beilstein-journals.org |
| Iridium-Diphosphine Complex | Cyclic 2-aryl imines | Asymmetric Hydrogenation | Chiral Cyclic Amines | High | up to 96 | rsc.org |
This compound as a Precursor in Organic Synthesis
The structural framework of this compound makes it an ideal starting material or intermediate for constructing more elaborate molecules, including nitrogen-containing heterocycles and complex organic structures with potential biological activity.
Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and materials science. openmedicinalchemistryjournal.com Naphthylamine derivatives serve as key starting materials for the synthesis of various heterocyclic systems. For example, a common route to pyrimidine (B1678525) derivatives involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde, followed by cyclization with urea, thiourea, or guanidine. openmedicinalchemistryjournal.com A synthetic strategy starting from 1-acetylnaphthalene could produce a chalcone (B49325) intermediate which, upon reaction with this compound and subsequent cyclization, could lead to novel substituted pyrimidines.
Another demonstrated pathway involves the use of 4-nitro-1-naphthylamine (B40213) as a precursor for thiazolidinone derivatives with antimicrobial properties. nih.gov This suggests that this compound could be similarly employed in reactions with aldehydes and mercaptoacetic acid to form substituted thiazolidinones, incorporating the N-isopropylnaphthalen-1-yl moiety. Furthermore, gold-catalyzed reactions of propargylamines with various ketones are known to produce substituted pyridines, and copper salts can facilitate similar reactions to form fused pyridines. mdpi.com this compound can be derivatized to include a propargyl group, opening pathways to complex, fused heterocyclic systems like benzo[h] nih.govCurrent time information in Bangalore, IN.-naphthyridines. mdpi.com
The naphthalene ring system is a recognized pharmacophore present in numerous therapeutic agents. The synthesis of the antidepressant drug Duloxetine, which has a N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propane amine structure, highlights the importance of the naphthalen-1-yl group in complex, biologically active molecules. rsc.org this compound could serve as a valuable intermediate for the synthesis of analogues of such drugs through multi-step synthetic sequences involving C-O or C-N bond formations.
For instance, synthetic routes to the antidepressant selegiline (B1681611) involve the N-propargylation of an amine precursor. rsc.org Similarly, this compound could be functionalized at the nitrogen atom or on the naphthalene ring to build more complex structures. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose, enabling the formation of C-N bonds between aryl amines and aryl halides to create larger, functional molecules. researchgate.net This approach could be used to synthesize complex diaryl- or triarylamine structures based on the this compound core, targeting applications in medicinal chemistry or materials science.
Integration into Functional Organic Materials (Focus on Synthetic Strategy and Structural Contribution)
The combination of a fluorescent naphthalene core and a secondary amine group makes this compound an attractive building block for functional organic materials. Its incorporation can influence the electronic properties, morphology, and performance of devices such as fluorescent sensors, OLEDs, and organic solar cells.
Naphthalene derivatives are widely used as fluorophores in the design of chemical sensors due to their high fluorescence quantum yields and sensitivity to the local environment. semanticscholar.org A primary synthetic strategy for creating naphthalimide-based probes, for example, involves the condensation of a 4-substituted-1,8-naphthalic anhydride (B1165640) with a primary amine. semanticscholar.orgsioc-journal.cn this compound could be derivatized to introduce a primary amine on a side chain, which would then allow it to be readily incorporated into a naphthalimide structure. The original N-isopropylnaphthalen-1-yl group would act as a bulky, electron-donating substituent, modulating the photophysical properties of the final probe, such as its emission wavelength and quantum yield.
Another synthetic approach involves creating probes where the analyte interacts directly with the amine, causing a change in the fluorescence of the naphthalene core. For example, fluorescent probes for the chiral recognition of amino acids have been synthesized based on binaphthyl-amine (BINAM) structures. mdpi.com this compound can serve as a precursor to more complex amine structures that can act as recognition sites. The binding of an analyte, such as an amino acid or a metal ion, to the amine or a chelating group attached to the naphthalene ring can induce fluorescence quenching or enhancement through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The isopropyl group provides steric bulk that can influence the selectivity of the probe for specific analytes.
In organic electronics, arylamine derivatives are fundamental building blocks for hole-transporting materials (HTMs) used in OLEDs and as donor materials in organic solar cells (OSCs). researchgate.netscitechnol.com The synthesis of these materials often relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to connect amine units with other aromatic cores. researchgate.net this compound can be used as a key building block in such syntheses. For example, it can be coupled with dihaloarenes to create larger, conjugated molecules or polymers. The naphthalene moiety provides good charge-transporting capabilities and thermal stability, while the secondary amine is the site for hole transport. The isopropyl group can enhance the solubility of the resulting material, which is crucial for solution-based processing, and can also influence the morphology of the thin film by preventing excessive crystallization. ossila.com
Mechanistic Studies of Biological Interactions and Structure Activity Relationships Molecular Level
Molecular Mechanisms of Enzyme Inhibition by N-(Propan-2-YL)naphthalen-1-amine Derivatives
Although specific enzymes inhibited by this compound have not been definitively identified, studies on structurally similar compounds, particularly N-(naphthalen-1-yl)propanamide derivatives, suggest potential enzymatic targets and mechanisms of action. A notable example is the inhibition of cytochrome P450 sterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis, by azole-containing antifungal agents. researchgate.netnih.govnih.gov The structural resemblance of this compound to these inhibitors suggests that it and its derivatives could potentially interact with the active sites of cytochrome P450 enzymes or other enzymes with hydrophobic binding pockets.
The binding of a ligand like this compound to an enzyme's active site is predicated on a series of non-covalent interactions. The two primary moieties of this compound, the naphthalene (B1677914) ring system and the N-isopropyl group, would likely govern these interactions.
The naphthalene ring , being a large, planar, and hydrophobic aromatic system, is well-suited for engaging in several types of interactions within a protein's active site:
π-π Stacking: The electron-rich π-system of the naphthalene ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. acs.orgnih.govnih.govbenthamopenarchives.com This type of interaction is a significant contributor to the binding affinity of many drugs.
The N-isopropyl group also contributes to the binding profile, primarily through:
Hydrophobic Interactions: The isopropyl group provides an additional hydrophobic surface that can interact with nonpolar pockets within the active site. nih.govresearchgate.netlibretexts.org
Van der Waals Forces: These short-range forces would be at play between the isopropyl group and the surrounding amino acid residues.
The secondary amine group is capable of acting as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor, allowing for potential interactions with polar amino acid residues in the active site.
The mode of enzyme inhibition—whether competitive or non-competitive—depends on whether the inhibitor binds to the enzyme's active site or to an allosteric site.
Competitive Inhibition: If this compound or its derivatives were to bind to the active site of an enzyme, thereby preventing the natural substrate from binding, it would act as a competitive inhibitor. In this scenario, the inhibitor and the substrate are in direct competition for the same binding site. The effectiveness of a competitive inhibitor can be overcome by increasing the concentration of the substrate.
Non-Competitive Inhibition: Conversely, if the compound were to bind to an allosteric site—a site on the enzyme distinct from the active site—it would be a non-competitive inhibitor. This binding event would induce a conformational change in the enzyme, altering the shape of the active site and reducing its catalytic efficiency, without directly blocking substrate binding. The effect of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration.
Without experimental data on this compound, its specific mechanism of inhibition remains speculative.
The inhibitory potency of naphthalen-1-amine derivatives can be significantly influenced by the nature and position of substituents on the naphthalene ring. While a systematic structure-activity relationship (SAR) for this compound is not available, general principles can be inferred from studies on related compounds, such as naphthalimide derivatives used in anticancer research. nih.govfrontiersin.orgresearchgate.net
Substituents can affect inhibitory potency through several molecular mechanisms:
Electronic Effects: Electron-withdrawing or electron-donating groups on the naphthalene ring can alter the electron density of the aromatic system, which can in turn affect the strength of π-π stacking interactions and hydrogen bonding capabilities of the amine group.
Steric Effects: The size and shape of substituents can influence how the molecule fits into the enzyme's active site. Bulky substituents may either enhance binding by filling a large hydrophobic pocket or hinder binding through steric clashes.
For instance, in a series of 1,8-naphthalimide-1,2,3-triazole derivatives, the position of substituents on an attached phenyl ring was found to influence their inhibitory effect on lung cancer cells, with ortho-substituted compounds being more active than their para-substituted counterparts. frontiersin.org This highlights the sensitivity of biological activity to the precise three-dimensional arrangement of chemical groups.
The following table presents the antimicrobial activity of some N-(naphthalen-1-yl)propanamide derivatives against various fungal and bacterial strains, illustrating how modifications to the core structure can impact biological activity.
| Compound | Microorganism | Activity (MIC µg/mL) |
|---|---|---|
| 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | C. albicans | 125 |
| 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide | C. krusei | 62.5 |
| 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | S. aureus | 62.5 |
| N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide | A. niger | 125 |
| 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide | S. aureus | 62.5 |
Receptor Binding and Molecular Recognition Mechanisms
Beyond enzyme inhibition, small molecules like this compound can exert biological effects by binding to cellular receptors. The principles of molecular recognition that govern enzyme-inhibitor interactions also apply to receptor-ligand binding.
The binding of this compound to a receptor would be dictated by the complementarity of its physicochemical properties with those of the receptor's binding pocket. The key interactions would likely be a combination of:
Hydrophobic interactions involving the naphthalene ring and the isopropyl group.
π-π stacking between the naphthalene moiety and aromatic residues of the receptor.
Hydrogen bonding involving the secondary amine.
Allosteric modulation is a mechanism of receptor regulation where a ligand binds to a site topographically distinct from the orthosteric site (the binding site of the endogenous ligand). nih.gov This binding event can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the receptor's response to its endogenous ligand.
Allosteric binding sites are often less conserved than orthosteric sites, offering an opportunity for the development of highly selective drugs. nih.gov These sites can be located in various domains of a receptor and are often characterized by specific structural features, such as hydrophobic pockets. hotspotthera.com
Given the hydrophobic nature of this compound, it is conceivable that it could act as an allosteric modulator by binding to a hydrophobic pocket on a receptor, thereby inducing a conformational change that alters the receptor's function. However, there is currently no direct evidence in the scientific literature to suggest that this compound or its close derivatives function as allosteric modulators. The identification of such a mechanism would require dedicated experimental screening and structural biology studies.
Pharmacophore Development and Ligand-Based Design (Theoretical)
Pharmacophore modeling is a cornerstone of ligand-based drug design, providing a theoretical framework to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. In the absence of a known receptor structure, a pharmacophore model for this compound and its analogues can be developed by analyzing a set of structurally related molecules with known biological activities.
The fundamental components of a pharmacophore for naphthalen-1-amine derivatives would likely include:
Aromatic Features: The naphthalene ring system is a key hydrophobic feature that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues within a binding pocket.
Hydrogen Bond Acceptor/Donor: The secondary amine group (-NH-) provides a crucial hydrogen bond donor feature. The lone pair of electrons on the nitrogen atom can also act as a hydrogen bond acceptor.
Computational approaches to pharmacophore modeling, such as those used in the study of other naphthalene-containing scaffolds, can generate and validate these models. For instance, studies on fibroblast growth factor receptor 1 (FGFR1) inhibitors have successfully utilized quantitative pharmacophore models to screen virtual databases and identify novel active compounds. A similar strategy could be employed for this compound to identify new analogues with potentially improved affinity and selectivity for a given biological target.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature | Chemical Moiety | Potential Interaction |
| Aromatic Ring | Naphthalene | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Donor | Secondary Amine (-NH) | Interaction with electronegative atoms |
| Hydrogen Bond Acceptor | Nitrogen lone pair | Interaction with hydrogen bond donors |
| Hydrophobic Center | Isopropyl group | Van der Waals forces, hydrophobic interactions |
Structure-Activity Relationship (SAR) Studies for Molecular Interactions (Theoretical and Mechanistic)
Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for understanding how modifications to a molecule's structure affect its biological activity. For this compound, theoretical and mechanistic SAR studies would focus on elucidating the contributions of its core structural components to molecular target engagement.
Elucidation of Structural Features Critical for Molecular Target Engagement
The engagement of this compound with a biological target is dictated by the interplay of its structural features. Key aspects to consider in SAR studies include:
The Naphthalene Scaffold: The position of the amine substituent on the naphthalene ring is critical. The 1-position, as in the target compound, provides a different steric and electronic environment compared to the 2-position. The planarity of the naphthalene ring is also essential for effective stacking interactions.
The N-Alkyl Substituent: The size, shape, and hydrophobicity of the alkyl group attached to the amine can significantly influence binding affinity. The isopropyl group in this compound provides a degree of steric bulk that may be optimal for fitting into a specific binding pocket. Modifications to this group, such as increasing or decreasing its size or introducing branching, would be critical to probe the dimensions of the hydrophobic pocket.
The Secondary Amine: The presence of the N-H group allows for crucial hydrogen bonding interactions. Conversion to a tertiary amine by replacing the hydrogen with an alkyl group would eliminate this hydrogen bond donor capability and likely alter the biological activity.
Insights from related naphthalene derivatives, such as naphthalimide-aminothiazole hybrids, have shown that the nature of substituents significantly influences their inhibitory activity, highlighting the importance of systematic structural modifications in SAR studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. For naphthalen-1-amine derivatives, a QSAR model could offer a mechanistic understanding of the features driving their biological effects.
A QSAR study on substituted naphthalen-1-yl-acetic acid hydrazides revealed the importance of the partition coefficient (log P) and the energy of the highest occupied molecular orbital (HOMO) in describing their antimicrobial activity. nih.gov This suggests that both the hydrophobicity and the electronic properties of the molecules are key determinants of their biological function.
For a series of this compound analogues, a QSAR model could be developed using various molecular descriptors:
Hydrophobic Descriptors (e.g., log P): To quantify the influence of lipophilicity on cell membrane permeability and hydrophobic interactions with the target.
Electronic Descriptors (e.g., HOMO/LUMO energies, atomic charges): To understand the role of electronic distribution and reactivity in ligand-receptor binding.
Steric Descriptors (e.g., molecular weight, molar refractivity): To assess the impact of molecular size and shape on the fit within the binding site.
Table 2: Key Descriptors in a Hypothetical QSAR Model for this compound Analogues
| Descriptor Class | Example Descriptor | Potential Mechanistic Insight |
| Hydrophobic | Log P | Membrane permeability, hydrophobic interactions |
| Electronic | HOMO Energy | Electron-donating ability, reactivity |
| Steric | Molar Refractivity | Molecular volume, polarizability, binding site fit |
The resulting QSAR equation would provide a quantitative measure of the contribution of each descriptor to the biological activity, thereby guiding the design of new compounds with predicted and improved potency.
Conformational Requirements for Optimized Interaction with Biomolecules
The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For this compound, the rotational freedom around the C-N bond allows the molecule to adopt various conformations. The biologically active conformation is the specific spatial arrangement that allows for optimal binding to the receptor.
The understanding of conformational requirements is crucial for ligand-based design. By identifying the preferred conformation for biological activity, medicinal chemists can design more rigid analogues that are "pre-organized" in the active conformation, potentially leading to increased affinity and selectivity by reducing the entropic penalty of binding.
An in-depth examination of the analytical techniques used for the identification and quantification of this compound reveals a landscape of sophisticated methodologies. While specific validated methods for this particular compound are not extensively documented in public literature, a robust framework for its analysis can be constructed based on established protocols for structurally similar compounds, such as naphthalenamines and their derivatives. This article explores the advanced chromatographic, electrophoretic, spectroscopic, and electrochemical methods pertinent to the analysis of this compound.
Future Directions and Emerging Research Avenues for N Propan 2 Yl Naphthalen 1 Amine
Novel Synthetic Strategies for Sustainable Production
The development of environmentally friendly and efficient synthetic routes for N-(Propan-2-yl)naphthalen-1-amine and related compounds is a key area of future research. Traditional methods often involve harsh conditions and generate significant waste. Modern approaches are focusing on greener alternatives.
One promising strategy involves the one-step catalytic amination of naphthalene (B1677914). researchgate.net Researchers are exploring the use of vanadium catalysts to directly aminate naphthalene to naphthylamine with hydroxylamine (B1172632) under mild conditions. researchgate.net This method shows high atom utilization and reduces environmental pollution compared to traditional nitration and hydrogenation processes. researchgate.net
Another avenue is the application of chemoenzymatic systems. For instance, a one-pot, two-step bienzymatic process can be used for the asymmetric amination of secondary alcohols. uniovi.es This involves a laccase/TEMPO catalytic system for the oxidation of an alcohol to a ketone, followed by a transaminase-catalyzed transformation to an enantioenriched amine. uniovi.es Such biocatalytic methods are gaining traction due to their high selectivity and milder reaction conditions, driven by the need for safer chemical transformations in industrial applications. uniovi.es
Mechanochemical grinding presents another green chemistry approach. This solvent-free method uses easily available substituted halides and amines to produce N-substituted amines with short reaction times at room temperature and high yields, often without the need for column chromatography. mdpi.com
Exploration of Advanced Catalytic Applications in Organic Transformations
The unique electronic and steric properties of this compound make it and its derivatives interesting candidates for ligands in transition metal-catalyzed reactions. The development of modular chiral ligands has enabled the creation of novel metal complexes with fine-tuned properties for highly active and efficient catalysis in synthesizing chiral amines. acs.org
Recent advances in the enantioselective synthesis of chiral amines have been driven by the asymmetric hydrogenation of imines, enamines, and N-heteroarenes, often utilizing novel chiral phosphorus ligands. acs.org For example, rhodium catalysts with phosphine-phosphite ligands have shown high enantioselectivity in the hydrogenation of N-(3,4-dihydronaphthalen-2-yl) amide derivatives. acs.org Iridium-based catalytic systems have also proven effective in the asymmetric hydrogenation of various imines. acs.org
Furthermore, the "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-economic and environmentally benign method for the N-alkylation of amines using alcohols. kyoto-u.ac.jp This process involves the catalytic dehydrogenation of an alcohol to an aldehyde, which then reacts with an amine to form an imine, followed by transfer hydrogenation to yield the alkylated amine. kyoto-u.ac.jp
Integration into Next-Generation Functional Materials (Focus on Synthetic Routes)
The naphthalene moiety of this compound provides a scaffold for building larger, functional molecules with applications in materials science. Polycyclic aromatic compounds, including heterocyclic nanographenes, are a versatile class of organic materials used as functional chromophores and organic semiconductors. acs.org
The synthesis of functional polyacetylenes can be achieved through postpolymerization modification. A polyacetylene with imine moieties can be modified with various amines, including those with naphthalene groups, through transimination to create a library of macromolecules with different functionalities but identical molecular parameters. researchgate.net
Another approach involves the synthesis of 1,1′-Binaphthalene-2,2′-diamines through transition-metal-free electrochemical oxidative homocoupling of N-alkyl-2-naphthylamines. mdpi.com This method has been shown to be effective for substrates like N-isopropyl-2-naphthylamine, yielding the corresponding homocoupling product. mdpi.com
Development of Mechanistic Probes for Chemical Biology Research
Fluorescent small molecules are invaluable tools in chemical biology for studying and manipulating biological systems. muni.cz The naphthalene core is a well-known fluorophore, and derivatives of this compound can be developed as mechanistic probes.
For instance, naphthalene derivatives like dansyl chloride are classic labels for biomolecules. nih.gov Fluorescent probes containing a naphthalene-based chromophore have been used to study the behavior of enzymes like haloalkane dehalogenases through time-dependent fluorescence techniques. muni.cz The fluorescent probe N-phenyl-1-naphthylamine (1-NPN) is used to assess the permeabilization of the outer membrane of Gram-negative bacteria and to measure ligand binding affinities to proteins. nih.govfrontiersin.orgnih.gov
The development of novel in vivo chemical probes is crucial for understanding the role of specific proteins in disease. For example, novel CNS-active p38αMAPK inhibitors have been designed and synthesized to study their involvement in synaptic dysfunction. plos.orgresearchgate.net These probes often incorporate aromatic moieties that can be adapted from the naphthalene structure.
Predictive Modeling for Structure-Function Relationships in Chemical Systems
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity or other properties of chemical compounds based on their molecular structure. acs.org For a compound like this compound, QSAR models can be developed to predict its potential biological activities, toxicity, or its performance in various applications.
These models utilize machine learning algorithms and chemical fingerprints to establish relationships between a compound's structure and its function. acs.org For instance, QSAR models have been successfully used to predict the carcinogenicity of compounds with a high degree of accuracy. acs.org By applying such models to this compound and its derivatives, researchers can prioritize the synthesis of compounds with desired properties and avoid those with potential liabilities.
Molecular dynamics simulations and Hirshfeld surface analysis can also be employed to understand the dissolution behavior and intermolecular interactions of naphthalene derivatives in various solvents, providing insights into their physical properties. researchgate.net
Green Chemistry Approaches in the Synthesis and Application of this compound
Green chemistry principles are increasingly being integrated into the synthesis and application of chemicals to minimize environmental impact. mdpi.com For this compound, this involves developing cleaner synthetic routes and using more sustainable catalytic systems.
Microwave-assisted one-pot multi-component reactions under solvent-free conditions are a powerful green approach for synthesizing biologically active molecules. arabjchem.org This method offers advantages like short reaction times, high yields, and the use of environmentally friendly catalysts. arabjchem.org For example, the synthesis of 1-amidoalkyl-2-naphthols has been achieved using tannic acid as a biodegradable catalyst under microwave irradiation. arabjchem.org
The use of biocatalysts, such as enzymes, is another cornerstone of green chemistry. uniovi.es Enzymatic catalysis can lead to more sustainable chemical production by reducing hazardous waste and energy consumption. rsc.org Life cycle sustainability assessments are being used to compare the environmental, economic, and social impacts of enzymatic versus chemical catalysis for industrial processes. rsc.org
Expanding the Scope of Naphthalene-Amine Chemical Space
Future research will focus on expanding the chemical space around the naphthalene-amine scaffold to create novel molecules with diverse properties. This involves synthesizing new derivatives with various substituents and exploring their potential applications.
A modular synthetic route has been developed to create a library of 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, allowing for facile access to a variety of analogs with variations at different positions. acs.org This approach enables the systematic exploration of structure-activity relationships.
The synthesis of naphthalene-chalcone hybrids has yielded compounds with promising antimicrobial, anticancer, and VEGFR-2 inhibitory activities. nih.gov By combining the naphthalene scaffold with other pharmacologically active moieties, researchers can develop new therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
